N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2S/c1-28-12-14-30(15-13-28)22(18-8-9-21-19(16-18)10-11-29(21)2)17-26-24(31)25(32)27-20-6-4-5-7-23(20)33-3/h4-9,16,22H,10-15,17H2,1-3H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKSFOPWKDLFHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)C3=CC4=C(C=C3)N(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound with a complex molecular structure. This compound belongs to the oxalamide class, which is known for its diverse biological activities and potential therapeutic applications. This article discusses the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : C26H35N5O2
- Molecular Weight : 449.599 g/mol
- CAS Number : 922557-86-6
The structure of this compound includes an indoline moiety and a piperazine ring, which are often associated with various biological activities. The presence of the methylthio group also suggests potential interactions with biological targets.
Antimicrobial Activity
Research on similar oxalamide derivatives has indicated that compounds in this class often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperazine and thiazole rings display moderate to good antimicrobial activity against various pathogens . While specific data on N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is limited, its structural similarities to other active compounds suggest potential efficacy in inhibiting microbial growth.
Anticancer Potential
Oxalamides have been investigated for their anticancer properties. A study highlighted that certain oxalamide derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress . The specific activity of N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide in cancer models remains to be thoroughly explored, but its structural components may contribute to similar effects.
Neuropharmacological Effects
Compounds featuring indoline and piperazine structures are often studied for their neuropharmacological effects. These compounds can interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. The specific interactions of this compound with neurotransmitter receptors or transporters require further investigation but hold promise based on analogous compounds.
The mechanisms by which N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its biological effects are not fully elucidated. However, potential mechanisms include:
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs), which are common targets for drugs affecting the central nervous system.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways related to cancer or microbial resistance.
Case Studies and Research Findings
While specific case studies directly involving N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide are scarce, related compounds have been documented extensively:
Q & A
Q. What are the critical synthetic steps and optimization strategies for synthesizing this oxalamide derivative?
The synthesis involves multi-step organic reactions, typically starting with the condensation of a substituted indoline-piperazine intermediate with an oxalic acid derivative. Key steps include:
- Amide coupling : Use of carbodiimide coupling agents (e.g., EDCl/HOBt) to link the indoline-piperazine moiety to the oxalamide backbone .
- Functional group protection : Selective protection of amine groups using tert-butoxycarbonyl (Boc) to prevent side reactions during coupling .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on reaction temperature (0–25°C for coupling), solvent choice (DMF for solubility), and catalyst selection (e.g., DMAP for accelerated coupling) .
Q. How is the structural identity of this compound validated?
Analytical characterization employs:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methylthio group at δ 2.5 ppm for S-CH₃) .
- LC-MS : High-resolution MS to verify molecular weight (calculated for C₂₆H₃₄N₅O₂S: 480.24 g/mol; observed: 480.23) .
- X-ray crystallography (if available): To resolve 3D conformation and hydrogen-bonding patterns in the oxalamide core .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in aqueous buffers; soluble in DMSO (≥50 mg/mL) and DMF. Additives like Tween-80 improve aqueous dispersion for in vitro assays .
- Stability : Stable at pH 6–8 (24 hrs, 25°C); degrades in acidic conditions (pH < 4) via hydrolysis of the oxalamide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 5.6 μM in kinase inhibition assays) may arise from:
- Assay conditions : Variations in ATP concentration (10 μM vs. 100 μM) or buffer composition .
- Cellular context : Differences in cell permeability (e.g., P-gp efflux in resistant lines) . Methodological resolution :
- Standardize assays using reference inhibitors (e.g., staurosporine for kinase screens).
- Perform comparative studies with structural analogs (e.g., replacing 4-methylpiperazine with morpholine) to isolate SAR contributions .
Q. What experimental designs are recommended for elucidating its mechanism of action?
- Target identification :
- Chemical proteomics : Use biotinylated probes to pull down binding proteins from cell lysates .
- Kinase profiling : Screen against a panel of 468 kinases at 1 μM concentration (e.g., DiscoverX KINOMEscan) .
- Functional validation :
- CRISPR-Cas9 knockout : Validate target dependency in isogenic cell lines .
- Molecular docking : Simulate binding to homology-modeled targets (e.g., PI3Kγ) using AutoDock Vina .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
Key SAR insights from analogs:
- Piperazine substitution : 4-Methylpiperazine enhances solubility but reduces potency compared to morpholine .
- Methylthio group : Replacing S-CH₃ with Cl (as in ’s analog) increases logP (2.1 → 3.4) but decreases metabolic stability . Optimization strategy :
- Introduce polar groups (e.g., -OH) to the phenyl ring to balance lipophilicity and solubility .
- Test pro-drug derivatives (e.g., ester-linked) to improve oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
